2-(bromomethyl)-6-chloro-N,N-dimethylaniline
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Overview
Description
2-(Bromomethyl)-6-chloro-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromomethyl group and a chloro group attached to a benzene ring, along with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-6-chloro-N,N-dimethylaniline typically involves the bromination of 6-chloro-N,N-dimethylaniline. One common method is to react 6-chloro-N,N-dimethylaniline with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure selective bromination at the methyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-chloro-N,N-dimethylaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 6-chloro-N,N-dimethylaniline.
Scientific Research Applications
2-(Bromomethyl)-6-chloro-N,N-dimethylaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-6-chloro-N,N-dimethylaniline involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins or nucleic acids, potentially altering their function and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-naphthalene: Similar in structure but with a naphthalene ring instead of a benzene ring.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety.
4’-Bromomethyl-2-cyanobiphenyl: Features a biphenyl structure with a bromomethyl group.
Uniqueness
2-(Bromomethyl)-6-chloro-N,N-dimethylaniline is unique due to the presence of both a bromomethyl and a chloro group on the same aromatic ring, along with a dimethylamino group. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C9H11BrClN |
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Molecular Weight |
248.55 g/mol |
IUPAC Name |
2-(bromomethyl)-6-chloro-N,N-dimethylaniline |
InChI |
InChI=1S/C9H11BrClN/c1-12(2)9-7(6-10)4-3-5-8(9)11/h3-5H,6H2,1-2H3 |
InChI Key |
UGTWFAMMVNVENR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=C1Cl)CBr |
Origin of Product |
United States |
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